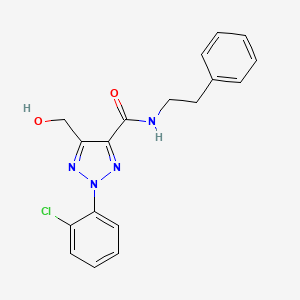![molecular formula C15H9ClFN3OS B11379717 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11379717.png)
3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, a fluorophenyl group, and a chloro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole-fluorophenyl intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as tyrosinase, which is implicated in melanin production and related disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the chloro and fluoro groups enhances its binding affinity and inhibitory potency.
Comparison with Similar Compounds
- 3-chloro-N-(4-fluorophenyl)benzamide
- 3-chloro-4-fluorophenylpiperazine
- 3-chloro-4-fluorophenylhydrazine hydrochloride
Comparison:
- 3-chloro-N-(4-fluorophenyl)benzamide: Similar in structure but lacks the thiadiazole ring, which may affect its biological activity and applications.
- 3-chloro-4-fluorophenylpiperazine: Contains a piperazine ring instead of the thiadiazole ring, leading to different pharmacological properties.
- 3-chloro-4-fluorophenylhydrazine hydrochloride: Features a hydrazine moiety, which imparts distinct chemical reactivity and potential applications.
The uniqueness of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide lies in its combination of the thiadiazole ring with the fluorophenyl and chloro-substituted benzamide groups, providing a versatile scaffold for various applications.
Properties
Molecular Formula |
C15H9ClFN3OS |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)14(21)19-15-18-13(20-22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,19,20,21) |
InChI Key |
KDTLUYMIHNDJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-methyl-3-(4-methylbenzyl)-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379647.png)
![Methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11379649.png)
![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11379670.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide](/img/structure/B11379678.png)
![6-chloro-4-ethyl-9-[2-(2-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11379679.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11379683.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11379687.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11379688.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11379691.png)
![Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11379697.png)

![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11379706.png)
![N-(3-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11379712.png)
